Cas no 66877-41-6 (2-amino-4-[(1R,2S)-2-(3-amino-4-hydroxyphenyl)-1-ethylbutyl]phenol)
66877-41-6 structure
Product Name:2-amino-4-[(1R,2S)-2-(3-amino-4-hydroxyphenyl)-1-ethylbutyl]phenol
CAS-nummer:66877-41-6
MF:C18H24N2O2
MW:300.395364761353
CID:1718902
PubChem ID:3050660
Update Time:2025-04-21
2-amino-4-[(1R,2S)-2-(3-amino-4-hydroxyphenyl)-1-ethylbutyl]phenol Chemische en fysische eigenschappen
Naam en identificatie
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- 2-amino-4-[(1R,2S)-2-(3-amino-4-hydroxyphenyl)-1-ethylbutyl]phenol
- Phenol, 4,4'-(1,2-diethyl-1,2-ethanediyl)bis(2-amino-, (R*,S*)-
- 4-13-00-02874 (Beilstein Handbook Reference)
- 4,4'-(1,2-Diethylethylene)bis(2-aminophenol)
- DTXSID70217027
- Phenol, 4,4'-(1,2-diethylethylene)bis(2-amino-
- 66877-41-6
- BRN 2762967
-
- Inchi: 1S/C18H24N2O2/c1-3-13(11-5-7-17(21)15(19)9-11)14(4-2)12-6-8-18(22)16(20)10-12/h5-10,13-14,21-22H,3-4,19-20H2,1-2H3/t13-,14+
- InChI-sleutel: UTINGAQXLPFZLX-OKILXGFUSA-N
- LACHT: OC1C=CC(=CC=1N)[C@@H](CC)[C@H](C1C=CC(=C(C=1)N)O)CC
Berekende eigenschappen
- Exacte massa: 300.18392
- Monoisotopische massa: 300.183778013g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 5
- Complexiteit: 307
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 92.5Ų
Experimentele eigenschappen
- PSA: 92.5
2-amino-4-[(1R,2S)-2-(3-amino-4-hydroxyphenyl)-1-ethylbutyl]phenol Gerelateerde literatuur
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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